molecular formula C22H14N2 B14698701 [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile CAS No. 21870-74-6

[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile

Cat. No.: B14698701
CAS No.: 21870-74-6
M. Wt: 306.4 g/mol
InChI Key: LQNVRIRSWMFHKT-UHFFFAOYSA-N
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Description

[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and properties. This compound features a cyclohexadiene ring substituted with diphenylmethylidene and propanedinitrile groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethane and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a series of condensation and elimination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride: Known for its use in dyes and pigments.

    [4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate: Studied for its biological activities and potential therapeutic applications.

Uniqueness

[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

21870-74-6

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-benzhydrylidenecyclohexa-2,5-dien-1-ylidene)propanedinitrile

InChI

InChI=1S/C22H14N2/c23-15-21(16-24)17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H

InChI Key

LQNVRIRSWMFHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C(C#N)C#N)C=C2)C3=CC=CC=C3

Origin of Product

United States

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